molecular formula C20H14I2N2O2 B5162591 N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide

Cat. No.: B5162591
M. Wt: 568.1 g/mol
InChI Key: RGYCUBUDFVYCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C20H14I2N2O2 It is characterized by the presence of two iodine atoms attached to phenyl groups, which are further connected to a benzene-1,3-dicarboxamide core

Scientific Research Applications

N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may have applications in drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 2-iodoaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: The presence of iodine atoms makes it a suitable candidate for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace iodine atoms.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide depends on its specific application. In general, the compound can interact with various molecular targets through its iodine atoms and amide groups. These interactions can influence the compound’s reactivity and binding properties, making it useful in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-iodophenyl)benzene-1,3-dicarboxamide: Similar structure but with iodine atoms at the 4-position of the phenyl groups.

    N,N’-bis(2-bromophenyl)benzene-1,3-dicarboxamide: Similar structure but with bromine atoms instead of iodine.

    N,N’-bis(2-chlorophenyl)benzene-1,3-dicarboxamide: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

N,N’-bis(2-iodophenyl)benzene-1,3-dicarboxamide is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine or chlorine analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-N,3-N-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCUBUDFVYCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(2-iodophenyl)benzene-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.